molecular formula C8H6F2N2S B454916 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile CAS No. 438218-60-1

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile

Cat. No.: B454916
CAS No.: 438218-60-1
M. Wt: 200.21g/mol
InChI Key: RQXKKFTWZSTHHQ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile is a chemical compound with the molecular formula C8H6F2N2S It is known for its unique structure, which includes a difluoromethyl group, a mercapto group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4-methyl-6-nitropyridine with difluoromethylthiol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent conversion to the nitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The nicotinonitrile core can interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-6-methyl-4-trifluoromethyl-nicotinonitrile
  • 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol

Uniqueness

6-(Difluoromethyl)-2-mercapto-4-methylnicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its trifluoromethyl analogs

Properties

IUPAC Name

6-(difluoromethyl)-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2S/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXKKFTWZSTHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=C1)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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